molecular formula C18H20N2O4 B11949810 N,N'-Divanillylideneethylenediamine CAS No. 41349-57-9

N,N'-Divanillylideneethylenediamine

Katalognummer: B11949810
CAS-Nummer: 41349-57-9
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: XZTBGZJDASVCCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Divanillylideneethylenediamine is an organic compound with the molecular formula C18H20N2O4 and a molecular weight of 328.371 g/mol . It is a unique chemical that has garnered interest in various fields of scientific research due to its distinctive structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Divanillylideneethylenediamine typically involves the condensation reaction between vanillin and ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{2 Vanillin} + \text{Ethylenediamine} \rightarrow \text{N,N’-Divanillylideneethylenediamine} + \text{Water} ]

Industrial Production Methods: While specific industrial production methods for N,N’-Divanillylideneethylenediamine are not widely documented, the process generally involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-Divanillylideneethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N,N’-Divanillylideneethylenediamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of N,N’-Divanillylideneethylenediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

  • N,N’-Diethylethylenediamine
  • N,N’-Dimethylethylenediamine
  • N,N’-Diphenylethylenediamine

Comparison: N,N’-Divanillylideneethylenediamine is unique due to the presence of vanillin moieties, which impart distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced antioxidant and antimicrobial activities, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

41349-57-9

Molekularformel

C18H20N2O4

Molekulargewicht

328.4 g/mol

IUPAC-Name

4-[2-[(4-hydroxy-3-methoxyphenyl)methylideneamino]ethyliminomethyl]-2-methoxyphenol

InChI

InChI=1S/C18H20N2O4/c1-23-17-9-13(3-5-15(17)21)11-19-7-8-20-12-14-4-6-16(22)18(10-14)24-2/h3-6,9-12,21-22H,7-8H2,1-2H3

InChI-Schlüssel

XZTBGZJDASVCCM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C=NCCN=CC2=CC(=C(C=C2)O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.